4-ethyl-1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine
Description
4-Ethyl-1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a branched alkyl substituent at the 3-position (3-methylbutan-2-yl), a methyl group at the 1-position, and an ethyl group at the 4-position. The compound’s structural uniqueness lies in its aliphatic 3-substituent, distinguishing it from analogs with aromatic or heterocyclic groups.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-(3-methylbutan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-6-9-10(8(4)7(2)3)13-14(5)11(9)12/h7-8H,6,12H2,1-5H3 |
InChI Key |
XFQFKIFLIZAFQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C(C)C(C)C)C)N |
Origin of Product |
United States |
Biological Activity
4-Ethyl-1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine, with CAS number 1339005-81-0, is a compound belonging to the pyrazole class of organic compounds. Pyrazoles have been widely studied for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is with a molecular weight of 195.3 g/mol. The structure features a pyrazole ring substituted with ethyl and isopropyl groups, which may influence its biological interactions.
1. Anticancer Activity
Some pyrazole derivatives have been identified as inhibitors of heat shock protein 90 (HSP90), a molecular chaperone involved in cancer cell survival and proliferation. For instance, compounds similar to this compound have been noted for their ability to disrupt HSP90 function, leading to increased apoptosis in cancer cells .
2. Anti-inflammatory Properties
Pyrazole compounds are often investigated for their anti-inflammatory effects. Studies indicate that certain pyrazoles can inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This suggests that this compound may exhibit similar properties, although specific data on this compound is still needed .
Case Studies and Research Findings
While direct case studies on this compound are sparse, insights can be drawn from related compounds:
Research Findings
Recent studies have employed virtual screening techniques to explore the binding affinities of pyrazole derivatives to various biological targets. The findings suggest that modifications in the side chains can significantly enhance the potency and selectivity of these compounds against specific proteins involved in disease processes .
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
Aromatic Substituents :
- 3-Pyridyl (e.g., compound 24e) : Exhibits potent thrombin inhibition (IC₅₀ = 16 nM) due to enhanced π-π stacking and hydrogen bonding with the enzyme’s active site .
- 3-Phenyl (e.g., compound 24g) : Less potent (IC₅₀ = 419 nM), likely due to reduced electronic interactions compared to pyridyl .
- 3-(4-Fluorophenyl) : Demonstrated efficacy in botulinum neurotoxin inhibition, highlighting the role of halogenated aryl groups in targeting specific enzymes .
- Its steric bulk could limit binding in enzymes requiring planar interactions . 3-Cyclohexyl (e.g., compound 24i): Inactive (IC₅₀ > 5 µM), suggesting excessive steric hindrance disrupts binding .
Heterocyclic Substituents
Table 1: Substituent Effects on Thrombin Inhibition (IC₅₀)
| 3-Substituent | Example Compound | IC₅₀ (nM) |
|---|---|---|
| Pyridyl | 24e | 16 |
| Phenyl | 24g | 419 |
| Cyclohexyl | 24i | >5000 |
| 3-Methylbutan-2-yl | Target Compound | Data pending |
Substituent Effects at the 1- and 4-Positions
- 1-Methyl Group : Common in pyrazole derivatives to stabilize the ring and modulate metabolic stability. For example, 1-methyl analogs in botulinum toxin inhibitors showed improved pharmacokinetics .
- 4-Ethyl Group : Less common than methyl or aryl groups. The ethyl group may enhance lipophilicity compared to 4-H or 4-CH₃ analogs, affecting bioavailability .
Table 2: Physical Properties Comparison
| Compound | logP* | Solubility (mg/mL)* |
|---|---|---|
| 4-Ethyl-1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine | ~3.5 | Low (DMSO-soluble) |
| 3-(4-Fluorophenyl)-1H-pyrazol-5-amine | ~2.8 | Moderate |
| 3-Pyridyl-1H-pyrazol-5-amine | ~1.9 | High |
*Estimated based on substituent contributions.
Spectroscopic Characterization
- NMR : The target compound’s branched alkyl group would produce distinct δ ~1.0–1.5 ppm (CH₃ and CH₂) in ¹H NMR, differing from aromatic analogs (δ ~6.5–8.5 ppm for aryl protons) .
- Mass Spectrometry : Expected [M+H]+ peak at m/z ~222 (C₁₂H₂₃N₃), contrasting with aryl analogs (e.g., m/z 218 for 3-phenyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
